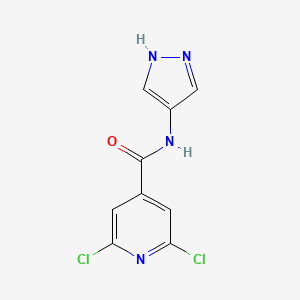
2,6-dichloro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a pyridine ring substituted with chlorine atoms at the 2 and 6 positions, and a carboxamide group attached to a pyrazole ring at the 4 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination of Pyridine: The pyridine ring is chlorinated at the 2 and 6 positions using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling Reaction: The chlorinated pyridine is then coupled with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (ROH) in the presence of a base.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amines or alcohols derived from the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2,6-dichloro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: It is explored as a potential agrochemical for pest control due to its bioactivity against various pests and pathogens.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and coordination complexes.
作用机制
The mechanism of action of 2,6-dichloro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.
相似化合物的比较
Similar Compounds
2,6-dichloropyridine-4-carboxamide: Lacks the pyrazole ring, which may reduce its bioactivity.
N-(1H-pyrazol-4-yl)pyridine-4-carboxamide: Lacks the chlorine substituents, which can affect its chemical reactivity and biological activity.
2,6-dichloro-N-(1H-pyrazol-4-yl)benzamide:
Uniqueness
2,6-dichloro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide is unique due to the presence of both chlorine substituents and the pyrazole ring, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research fields.
属性
IUPAC Name |
2,6-dichloro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O/c10-7-1-5(2-8(11)15-7)9(16)14-6-3-12-13-4-6/h1-4H,(H,12,13)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPZCMVICDTTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427158.png)
![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)
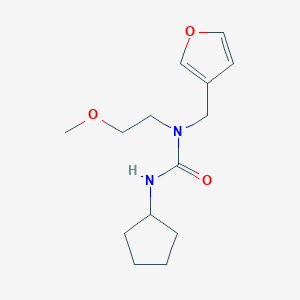
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2427164.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2427165.png)
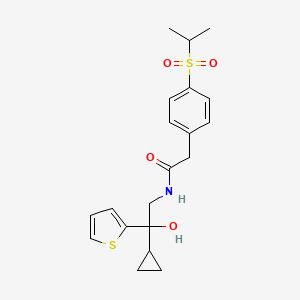
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2427170.png)
![N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2427172.png)
![1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2427173.png)
![4-({5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}sulfonyl)morpholine](/img/structure/B2427174.png)
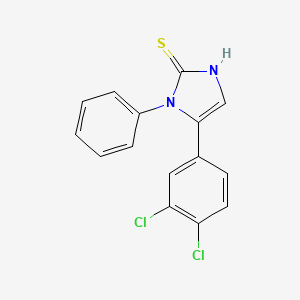
![9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2427179.png)
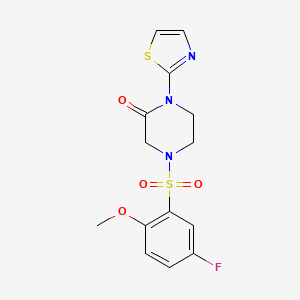
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2427181.png)
